N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide
Overview
Description
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide is a complex organic compound that features a pyrazole ring, a thienyl group, and an isoxazolecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-(2-furyl)-3-isoxazolecarboxamide
- N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-(2-pyridyl)-3-isoxazolecarboxamide
- N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-(2-phenyl)-3-isoxazolecarboxamide
Uniqueness
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties to the molecule.
Properties
IUPAC Name |
N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9(11-8-19(3)17-10(11)2)16-15(20)12-7-13(21-18-12)14-5-4-6-22-14/h4-9H,1-3H3,(H,16,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYVMRYVLNOSMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C)NC(=O)C2=NOC(=C2)C3=CC=CS3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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